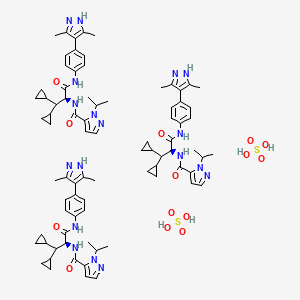![molecular formula C12H15O4- B13907885 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate is an organic compound that features a furan ring attached to a cyclohexyl group through an oxygen bridge, with an acetate group attached to the oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate typically involves the reaction of furan derivatives with cyclohexyl compounds under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the furan ring into more saturated compounds, altering its chemical properties.
Substitution: The acetate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Saturated furan derivatives
Substitution: Various substituted acetates
Wissenschaftliche Forschungsanwendungen
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, altering their function and leading to various biological effects. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-2-oxoacetic acid: A related compound with similar structural features but different functional groups.
Furan-2,5-dicarboxylic acid: Another furan derivative with applications in polymer production.
Uniqueness
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate is unique due to its combination of a furan ring and a cyclohexyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15O4- |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
2-[2-(furan-2-yl)cyclohexyl]oxyacetate |
InChI |
InChI=1S/C12H16O4/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14)/p-1 |
InChI-Schlüssel |
YRIFQKJPPZNCIK-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CO2)OCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
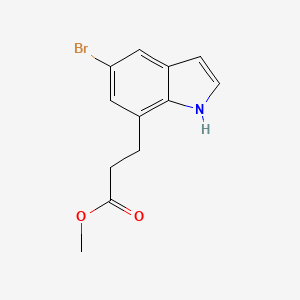

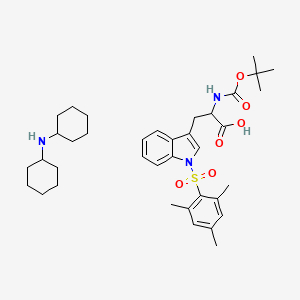
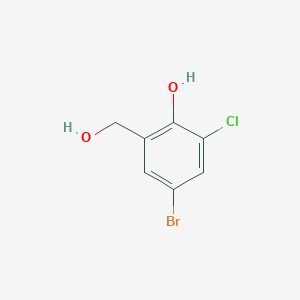
![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
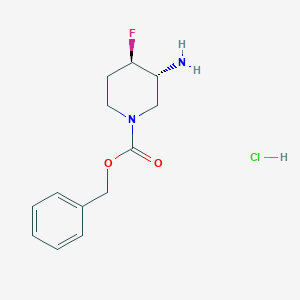
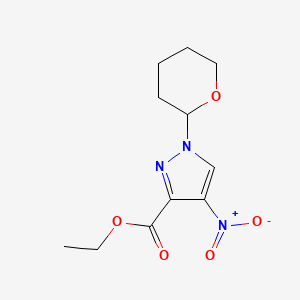
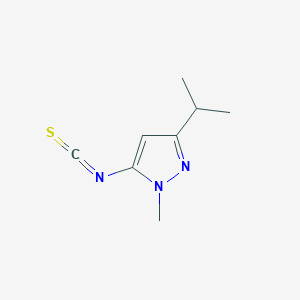
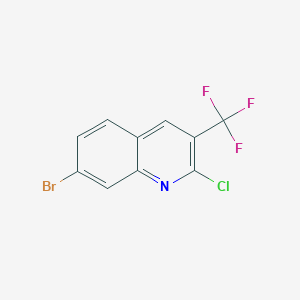
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
